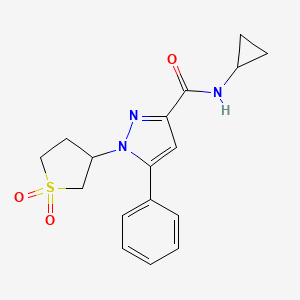
N-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.11471265 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C14H18N4O3S
- Molecular Weight : 322.39 g/mol
This compound primarily acts as a modulator of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play crucial roles in various physiological processes, including cardiac function and neuronal signaling.
Table 1: Summary of Mechanistic Insights
| Mechanism | Description |
|---|---|
| Target | GIRK channels |
| Effect | Modulation of potassium ion flow |
| Physiological Role | Regulation of cardiac rhythm and neuronal excitability |
Biological Activity
Recent studies have demonstrated that this compound exhibits notable biological activities, particularly in the modulation of GIRK channels. The compound has shown nanomolar potency in activating GIRK channels, indicating its potential as a therapeutic agent.
Case Studies
A study published in 2021 explored the efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound effectively activates GIRK channels with a mean potency value in the low nanomolar range.
Table 2: Potency Data from Case Studies
| Compound Name | GIRK Activation Potency (nM) | Efficacy (%) |
|---|---|---|
| N-cyclopropyl... | 150 ± 38 | 88 ± 4 |
| Standard Compound (VU0466551) | 100 ± 10 | 100 |
Pharmacological Implications
The activation of GIRK channels by this compound suggests potential applications in treating conditions related to cardiac arrhythmias and neurological disorders. The compound's ability to stabilize membrane potentials could provide therapeutic benefits in these areas.
Properties
IUPAC Name |
N-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(18-13-6-7-13)15-10-16(12-4-2-1-3-5-12)20(19-15)14-8-9-24(22,23)11-14/h1-5,10,13-14H,6-9,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLXONGRTNNGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














